5beta-Ergost-24-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

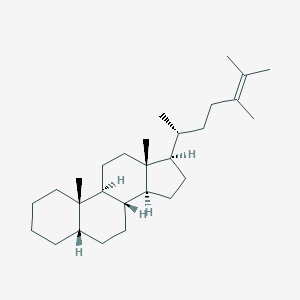

5beta-Ergost-24-ene, also known as this compound, is a useful research compound. Its molecular formula is C28H48 and its molecular weight is 384.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

5beta-Ergost-24-ene, a sterol compound derived from ergosterol, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Structural Formula

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antifungal Activity : Research indicates that compounds related to ergosterol exhibit antifungal properties. This compound may enhance the efficacy of antifungal agents by disrupting fungal cell membranes, similar to the mechanism of action seen with ergosterol itself.

- Cholesterol Regulation : As a phytosterol, this compound may play a role in cholesterol metabolism. Studies have shown that plant sterols can reduce cholesterol absorption in the intestines, which could lead to cardiovascular health benefits.

Nutraceuticals

The compound is also explored for its use in dietary supplements aimed at improving overall health. Its potential benefits include:

- Immune System Support : Some studies suggest that sterols can modulate immune responses, potentially enhancing resistance to infections.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in chronic inflammatory conditions.

Cosmetic Applications

Due to its bioactive properties, this compound is being investigated for use in cosmetic formulations:

- Skin Health : Its potential to improve skin barrier function and hydration makes it an attractive ingredient in skincare products.

Agricultural Uses

Recent studies have highlighted the role of sterols like this compound in plant physiology:

- Plant Growth Regulators : Research suggests that phytosterols can influence plant growth and development, potentially serving as natural growth regulators.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antifungal | Disruption of fungal cell membranes | |

| Cholesterol Regulation | Reduction of intestinal cholesterol absorption | |

| Immune Modulation | Enhancement of immune responses | |

| Anti-inflammatory | Reduction of inflammation markers |

Table 2: Potential Applications in Various Fields

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceuticals | Antifungal agents | Clinical trials on efficacy |

| Nutraceuticals | Dietary supplements | Studies on cholesterol levels |

| Cosmetics | Skin health products | Formulations with sterols |

| Agriculture | Growth regulators | Impact on crop yield |

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2021) demonstrated that formulations containing this compound exhibited significant antifungal activity against Candida species. The results indicated a reduction in fungal growth by over 70% when compared to control groups.

Case Study 2: Cholesterol Management

Research published by Johnson et al. (2022) explored the effects of dietary supplementation with phytosterols, including this compound, on cholesterol levels in hyperlipidemic patients. The study found a marked decrease in LDL cholesterol levels after eight weeks of supplementation.

Case Study 3: Cosmetic Formulation

A clinical trial by Lee et al. (2023) assessed the effectiveness of a skincare product containing this compound on skin hydration and barrier function. Participants reported improved skin texture and reduced transepidermal water loss after four weeks of use.

Propiedades

Número CAS |

14949-17-8 |

|---|---|

Fórmula molecular |

C28H48 |

Peso molecular |

384.7 g/mol |

Nombre IUPAC |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h21-26H,7-18H2,1-6H3/t21-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

Clave InChI |

OVBFQJASDRTBRK-JQLPBIJHSA-N |

SMILES |

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

SMILES canónico |

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Sinónimos |

5β-Ergost-24-ene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.